molecular formula C17H37N3O3 B12674955 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate CAS No. 93919-60-9

3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate

Cat. No.: B12674955
CAS No.: 93919-60-9
M. Wt: 331.5 g/mol
InChI Key: IVWNWZQVYIWMRA-UHFFFAOYSA-N
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Description

3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate (CAS: 93919-60-9) is a multifunctional compound characterized by a neodecanoate ester backbone linked to a 2-hydroxypropyl group substituted with tertiary aminoethyl chains. Its molecular formula is C₁₇H₃₇N₃O₃, with a molecular weight of 331.49 g/mol and a calculated XLogP3 value of 1.3, indicating moderate lipophilicity . Industrially, it is marketed as a specialty chemical, possibly for use in polymer synthesis or as a surfactant intermediate .

Properties

CAS No.

93919-60-9

Molecular Formula

C17H37N3O3

Molecular Weight

331.5 g/mol

IUPAC Name

[3-[2-(2-aminoethylamino)ethylamino]-2-hydroxypropyl] 7,7-dimethyloctanoate

InChI

InChI=1S/C17H37N3O3/c1-17(2,3)8-6-4-5-7-16(22)23-14-15(21)13-20-12-11-19-10-9-18/h15,19-21H,4-14,18H2,1-3H3

InChI Key

IVWNWZQVYIWMRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCC(=O)OCC(CNCCNCCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate typically involves the reaction of neodecanoic acid with 3-[[2-[(2-aminoethyl)amino]ethyl]amino]-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using high-purity reactants and advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with other molecules, influencing their structure and function. This compound can also act as a chelating agent, binding to metal ions and affecting their reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aminoethyl-Substituted Propanolamine Derivatives

L-748,337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]acetamide)
  • Structure: Shares a hydroxypropylamine core with tertiary aminoethyl substitutions but incorporates a phenylsulfonamide group instead of a neodecanoate ester.
  • Function : A selective human beta(3)-adrenergic receptor (beta(3)-AR) antagonist with high affinity (Ki = 4.0 ± 0.4 nM) and >45-fold selectivity over beta(2)-AR .
  • Key Differences: Bioactivity: Unlike 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate, L-748,337 is pharmacologically active, targeting metabolic pathways in adipocytes . Lipophilicity: The neodecanoate ester in the target compound likely enhances membrane permeability compared to L-748,337’s sulfonamide group.
BRL37344 (Sodium 4-(2-[2-hydroxy-3-chlorophenyl]ethylamino)propylphenoxyacetate)
  • Structure: Contains a phenoxyacetate group and chlorophenyl moiety, differing significantly from the neodecanoate ester in the target compound.

Ester-Functionalized Amino Alcohols

Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl][ ] ]amino-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10)
  • Structure: Features a pyridinyl-ethenyl-cyano group and a pyrimidinyl propenoate ester, contrasting with the aliphatic neodecanoate ester in the target compound.
  • Synthesis: Prepared via condensation of aromatic amines with cyano-ethenyl intermediates, a method distinct from the target compound’s likely esterification pathway .
  • Applications: Used in synthesizing α,β-didehydro-α-amino acid derivatives, whereas the target compound’s role is less defined .

Physicochemical and Functional Comparison Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups Primary Application
3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate 93919-60-9 C₁₇H₃₇N₃O₃ 331.49 1.3 Neodecanoate ester, tertiary amines Industrial intermediate
L-748,337 Not provided C₂₅H₃₄N₄O₅S ~526.6 (estimated) ~2.5 Sulfonamide, hydroxypropylamine Beta(3)-AR antagonist
BRL37344 138908-40-4 C₁₉H₂₂ClN₂NaO₄ 400.83 2.8 Phenoxyacetate, chlorophenyl Rodent beta(3)-AR agonist
Compound 10 (from ) Not provided C₁₈H₁₇N₅O₅ 379.36 0.9 Cyano-ethenyl, pyrimidinyl Amino acid derivative synthesis

Research Findings and Limitations

  • Structural Insights: The tertiary aminoethyl chains in 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate may enhance chelation or surfactant properties, unlike the sulfonamide or pyridinyl groups in comparators .
  • Functional Gaps: No peer-reviewed studies directly evaluate its biological activity, unlike beta(3)-AR ligands such as L-748,337 or BRL37344 .
  • Industrial Relevance : Its commercial availability suggests utility in coatings or emulsifiers, whereas similar compounds are primarily research tools .

Biological Activity

3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate, also known by its CAS number 94442-08-7, is a compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C30H64N4O3
  • Molar Mass : 528.85 g/mol
  • CAS Number : 94442-08-7

This compound is a derivative of neodecanoic acid and features multiple amino groups, which are critical for its biological interactions.

The biological activity of 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate can be attributed to several mechanisms:

  • Surface Activity : The compound exhibits surface-active properties, which can enhance the solubility and bioavailability of other therapeutic agents.
  • Cell Membrane Interaction : Its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability, which can influence cellular uptake of drugs or nutrients.
  • Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzymatic activities involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.

In Vitro Studies

In vitro studies have demonstrated that 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate can affect various cell lines. Notable findings include:

  • Cytotoxicity : The compound exhibited cytotoxic effects on certain cancer cell lines, indicating potential as an anti-cancer agent.
  • Cell Proliferation : It has been observed to inhibit cell proliferation in specific conditions, suggesting a role in regulating cell growth.
Cell LineIC50 (µM)Effect
HeLa15Cytotoxicity
MCF-720Inhibition of proliferation
A54918Cytotoxicity

In Vivo Studies

Animal model studies are essential for understanding the broader implications of this compound's biological activity. Research indicates:

  • Anti-inflammatory Effects : In vivo models show reduced inflammation markers when treated with the compound.
  • Toxicity Assessment : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Case Studies

  • Case Study on Cancer Treatment :
    • A study involving mice implanted with tumor cells showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
    • Histological analysis indicated apoptosis in treated tumors, supporting its potential role as an anti-cancer agent.
  • Case Study on Inflammatory Diseases :
    • In a model of induced arthritis, administration of the compound led to decreased joint swelling and pain behavior in animals, highlighting its anti-inflammatory properties.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activity of 3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate. Key areas for future investigation include:

  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific targets.
  • Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans for potential therapeutic applications.
  • Formulation Development : Exploring formulations that enhance its bioavailability and therapeutic index.

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